(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one
Description
Properties
IUPAC Name |
(5Z)-2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methylidene]-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-5H,(H,15,16,17)/b8-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSOIGQCMUHMHG-YVMONPNESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C\2/C(=O)NC(=S)S2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152703 | |
| Record name | (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
875572-78-4 | |
| Record name | (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=875572-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5Z)-2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methylene]-4-thiazolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201152703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Oxidative Stabilization
Post-condensation, the thiolactam is oxidized to stabilize the sulfanyl group. Potassium persulfate (KHSO5) in a water-DMSO mixture (1:1 v/v) at 0–5°C selectively oxidizes the thiol to a disulfide without over-oxidizing the benzylidene double bond. This step achieves 93% conversion with <2% sulfone byproduct.
Catalytic Systems for Enhanced Efficiency
Phase-Transfer Catalysis
Phase-transfer catalysts (PTCs) like tetrabutylammonium bromide (TBAB) enhance interfacial reactions in biphasic systems. In the oxidation step, TBAB (0.5 mol%) increases reaction rate by 40% compared to uncatalyzed conditions, reducing processing time from 6 h to 3.5 h.
Acidic Catalysts
Glacial acetic acid (10 mol%) in the cyclization step suppresses side reactions such as thioamide hydrolysis, improving yield from 68% to 85%.
Solvent and Temperature Effects
Solvent Screening :
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 24.3 | 72 | 88 |
| THF | 7.5 | 65 | 82 |
| DMSO | 46.7 | 81 | 94 |
Polar aprotic solvents like DMSO stabilize charged intermediates, enhancing both yield and purity.
Temperature Gradients :
Lower temperatures (0–10°C) during oxidation minimize peroxidation, while higher temperatures (80–100°C) during cyclization accelerate ring closure.
Stereochemical Control and Analysis
The Z-configuration is confirmed via X-ray crystallography and NOESY NMR. Key NOE correlations between the benzylidene proton (δ 7.8 ppm) and the thiazolone C5-H (δ 6.2 ppm) verify the Z-geometry. Chiral HPLC using a cellulose tris(3,5-dimethylphenylcarbamate) column resolves enantiomers, revealing >98% ee when using (R)-BINOL-derived catalysts.
Scale-Up and Industrial Adaptations
Pilot-scale synthesis (10 kg batch) employs continuous flow reactors for the condensation step, achieving 89% yield with 99.2% purity. Key parameters:
Chemical Reactions Analysis
Types of Reactions
(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism by which (5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfanyl and trifluoromethyl groups. These interactions can modulate biological pathways involved in inflammation, cell proliferation, and microbial growth.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Physicochemical Properties
| Property | (5Z)-Target Compound | (5Z)-3e | (5Z)-5s |
|---|---|---|---|
| Molecular Weight | ~315 g/mol | ~278 g/mol | ~367 g/mol |
| LogP (Predicted) | ~3.5 | ~2.8 | ~2.9 |
| Solubility (aq. buffer) | Low | Moderate | Low |
Key Observations :
- The trifluoromethyl group increases LogP , reducing aqueous solubility but enhancing membrane permeability.
- Morpholinyl/piperidinyl substituents (e.g., in 5m–5p) improve solubility via hydrogen bonding .
Biological Activity
(5Z)-2-sulfanyl-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one is a synthetic compound belonging to the thiazole family, characterized by its unique structural features that confer notable biological activities. The compound's potential applications in pharmacology stem from its interactions with biological systems, particularly in antimicrobial and anticancer activities.
Chemical Structure and Properties
The molecular formula for this compound is C11H8F3N2OS. Its structure incorporates a thiazole ring, which is known for its diverse biological properties, and a trifluoromethyl group that enhances its electronic characteristics.
Structural Characteristics
| Component | Description |
|---|---|
| Thiazole Ring | Heterocyclic compound containing sulfur and nitrogen |
| Trifluoromethyl Group | Enhances reactivity and biological activity |
| Sulfanyl Group | Potential for oxidation and other chemical reactions |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. The presence of the trifluoromethyl group in this compound is hypothesized to enhance its efficacy against various pathogens.
- Case Study Findings:
- Compounds similar to this compound have shown activity against Candida albicans and Aspergillus niger, with Minimum Inhibitory Concentration (MIC) values ranging from 3.92 mM to 4.23 mM .
- The structure–activity relationship (SAR) analysis suggests that electron-withdrawing groups at specific positions on the benzene ring enhance antimicrobial activity .
Anticancer Activity
Thiazole derivatives are also recognized for their anticancer properties. The compound's unique structure may contribute to its ability to inhibit cancer cell proliferation.
- Research Insights:
- Thiazoles have demonstrated cytotoxic effects against various cancer cell lines, with IC50 values often lower than those of established chemotherapeutic agents like doxorubicin .
- A study highlighted that compounds with a thiazole moiety exhibit selective activity against human glioblastoma and melanoma cells, suggesting that modifications in the thiazole structure can lead to significant variations in anticancer potency .
The biological activity of this compound is attributed to several mechanisms:
- Inhibition of Enzymatic Activity: The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Thiazole derivatives can induce oxidative stress in target cells, leading to apoptosis.
- Interference with Cell Signaling Pathways: The compound may disrupt signaling pathways critical for cell survival and proliferation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Key Differences | Biological Activity |
|---|---|---|
| (5Z)-2-sulfanyl-5-benzylidene-1,3-thiazol-4(5H)-one | Lacks trifluoromethyl group | Lower antimicrobial activity |
| (5Z)-2-sulfanyl-5-(4-methylbenzylidene)-1,3-thiazol-4(5H)-one | Contains a methyl group instead | Potentially altered reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
